N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-9-10-15(11-13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)16-7-5-6-8-17(16)29-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUCBSXKIRBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by the following structural formula:
The biological activity of this compound primarily stems from its interaction with specific biological targets. The incorporation of the triazole and thiadiazole rings is significant as these moieties are known to enhance bioactivity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings have been shown to inhibit enzymes such as cholinesterases and proteases.
- Antimicrobial Properties : The thiadiazole moiety contributes to the antimicrobial effects against a range of bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antitubercular Activity
A study evaluated the compound's antitubercular activity against Mycobacterium tuberculosis. The IC50 values were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| This compound | 12.5 |
This indicates a promising potential for treating tuberculosis.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.45 |
This level of inhibition suggests potential applications in the treatment of Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the triazole ring in enhancing biological activity .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of triazole-containing compounds. It was found that this compound showed promise in reducing neuroinflammation and improving cognitive function in animal models .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features a triazole and thiadiazole moiety linked to a methoxybenzamide group. The synthesis typically involves multi-step reactions that include the formation of the triazole and thiadiazole rings. Such synthetic pathways are crucial for developing derivatives with enhanced biological activities.
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing triazole and thiadiazole structures exhibit significant antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain synthesized triazole derivatives displayed better antifungal activity compared to established antifungal agents like bifonazole .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific cancer pathways . For example, compounds similar to N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide have been reported to exhibit cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of triazole-containing compounds. These compounds may inhibit inflammatory mediators and cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Research into similar thiadiazole and triazole compounds has shown promising results in controlling plant pathogens and pests . The incorporation of these compounds into agricultural practices could lead to more effective pest management strategies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated synthesized triazole derivatives | Found significant antifungal activity against Candida species |
| Investigation of Anticancer Properties | Tested various triazole derivatives on cancer cell lines | Identified compounds with IC50 values lower than standard chemotherapy drugs |
| Research on Agricultural Applications | Assessed the efficacy of thiadiazole derivatives as pesticides | Demonstrated effective control over common agricultural pests |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations:
- Heterocyclic Core Influence : The target compound’s 1,2,3-triazole and 1,2,4-thiadiazole combination is distinct from benzimidazole-triazole-thiazole hybrids (e.g., 9a–9e) and 1,2,4-triazole derivatives . Thiadiazoles are less common in antimicrobial/anticancer contexts compared to thiazoles, which may alter target specificity.
Physicochemical Properties
- Hydrogen Bonding : The 2-methoxybenzamide group provides hydrogen bond acceptors, similar to the nitro group in 10a–j, which could enhance receptor binding .
Q & A
Q. What are the standard synthetic routes for preparing N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide?
The synthesis typically involves multi-step pathways:
- Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., HCl or NaOH) to form the 1,2,4-thiadiazole core .
- Triazole functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, often using 3,4-dimethylphenylacetylene derivatives .
- Coupling reactions : Amide bond formation between the thiadiazole-triazole intermediate and 2-methoxybenzamide using coupling agents like EDCI/HOBt in dichloromethane .
Key considerations : Solvent choice (DMF, THF), catalyst optimization (e.g., CuI for CuAAC), and purification via column chromatography .
Q. How is structural validation performed for this compound?
Structural confirmation relies on:
- Spectroscopic analysis :
- ¹H/¹³C NMR : To verify aromatic proton environments (e.g., triazole protons at δ 7.8–8.2 ppm) and substituent integration .
- IR spectroscopy : Confirming amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S-C vibrations (~680 cm⁻¹) .
- Elemental analysis : Matching calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
- X-ray crystallography (if applicable): Resolving crystal packing and hydrogen-bonding interactions .
Q. What are the primary challenges in achieving high-purity yields during synthesis?
Common issues include:
- Byproduct formation : Competing reactions during cyclization (e.g., incomplete triazole formation). Mitigation: Strict stoichiometric control and inert atmosphere (N₂/Ar) .
- Solubility limitations : Poor solubility of intermediates in polar solvents. Solution: Use DMF-DMSO mixtures or sonication .
- Purification hurdles : Co-elution of structurally similar byproducts. Optimization: Gradient elution in HPLC or preparative TLC .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock Vina. For example, triazole-thiadiazole hybrids show strong interactions with ATP-binding pockets .
- QSAR studies : Correlate substituent effects (e.g., 3,4-dimethylphenyl vs. methoxy groups) with activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
Q. What strategies resolve contradictory biological activity data across similar analogs?
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
- Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., t₁/₂ in human liver microsomes) to explain discrepancies in in vivo vs. in vitro activity .
Q. How do substituent modifications on the triazole and thiadiazole rings affect physicochemical properties?
- Lipophilicity : Adding methyl groups (e.g., 3,4-dimethylphenyl) increases logP, enhancing membrane permeability but reducing solubility .
- pKa modulation : Electron-withdrawing groups (e.g., -NO₂) on thiadiazole lower basicity, altering ionization state at physiological pH .
- Hydrogen-bonding capacity : Methoxy groups improve solubility via polar interactions, critical for bioavailability .
Q. What methodologies are recommended for studying in vitro metabolic pathways of this compound?
- LC-MS/MS metabolite profiling : Incubate with CYP450 isoforms (e.g., CYP3A4) and identify phase I/II metabolites .
- Reactive intermediate trapping : Use glutathione or KCN to detect electrophilic metabolites linked to toxicity .
- Enzyme inhibition assays : Test CYP450 inhibition potential (IC₅₀ values) to assess drug-drug interaction risks .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiadiazole formation | Thiourea, α-bromoketone, HCl, reflux | 65–70 | ≥95% | |
| Triazole cycloaddition | CuI, DIPEA, DMF, 60°C | 80–85 | ≥98% | |
| Amide coupling | EDCI/HOBt, CH₂Cl₂, rt | 75–80 | ≥97% |
Q. Table 2. Comparative Bioactivity of Analogues
| Substituent (R) | IC₅₀ (µM) Cancer Cell Line | Selectivity Index (Normal vs. Cancer) | Reference |
|---|---|---|---|
| 3,4-Dimethylphenyl | 1.2 (MCF-7) | 12.5 | |
| 4-Fluorophenyl | 2.8 (A549) | 8.3 | |
| 4-Methoxyphenyl | 0.9 (HeLa) | 15.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
